Gallium trihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

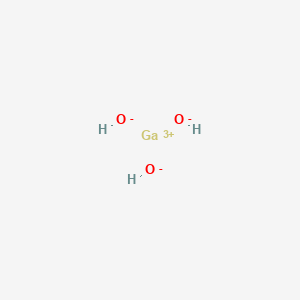

Gallium trihydroxide (Ga(OH)3) is a white, odorless, and water-insoluble compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. It is commonly used as a precursor for the synthesis of gallium oxide (Ga2O3), which is a promising material for optoelectronic devices, catalysis, and gas sensing applications. In

Scientific Research Applications

Gallium trihydroxide has potential applications in various scientific fields, including catalysis, gas sensing, and optoelectronics. It can be used as a precursor for the synthesis of gallium oxide, which has high catalytic activity in the oxidation of carbon monoxide and volatile organic compounds. Gallium trihydroxide can also be used as a template for the synthesis of mesoporous materials, which have potential applications in drug delivery, sensing, and catalysis. In the field of gas sensing, gallium trihydroxide has been shown to exhibit high sensitivity and selectivity towards ammonia and nitrogen dioxide gases. In optoelectronics, gallium oxide has high transparency in the UV and visible regions, making it a promising material for UV photodetectors, solar cells, and transparent conductive electrodes.

Mechanism Of Action

The mechanism of action of gallium trihydroxide is not well understood, but it is believed to involve the formation of gallium oxide upon heating. Gallium oxide has a high surface area and catalytic activity, which makes it suitable for various applications. In gas sensing, gallium trihydroxide is believed to interact with the target gas molecules through adsorption and desorption processes, resulting in a change in the electrical conductivity of the material. In optoelectronics, gallium oxide is believed to exhibit high transparency and conductivity due to its unique electronic structure.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of gallium trihydroxide. However, studies have shown that gallium ions can inhibit the growth of certain cancer cells by interfering with DNA replication and repair processes. Gallium ions can also inhibit the growth of bacteria and fungi by disrupting the iron metabolism of these organisms.

Advantages And Limitations For Lab Experiments

The advantages of using gallium trihydroxide in lab experiments include its low toxicity, low cost, and ease of synthesis. Gallium trihydroxide can be synthesized using simple and inexpensive methods, making it accessible to researchers with limited resources. However, the limitations of using gallium trihydroxide include its low solubility in water and limited stability in air. Gallium trihydroxide can also be difficult to handle due to its tendency to form clumps and aggregates.

Future Directions

There are several future directions for the research and development of gallium trihydroxide. One direction is the synthesis of gallium trihydroxide with controlled morphology and particle size, which can improve its catalytic and sensing properties. Another direction is the development of gallium trihydroxide-based composites and hybrid materials, which can enhance its mechanical, thermal, and optical properties. Additionally, the investigation of the biological and environmental effects of gallium trihydroxide can provide insights into its potential applications in medicine and environmental remediation.

Synthesis Methods

Gallium trihydroxide can be synthesized through various methods, including the precipitation method, hydrothermal synthesis, and sol-gel method. The precipitation method involves the reaction between gallium nitrate and sodium hydroxide in an aqueous solution, resulting in the formation of gallium trihydroxide as a precipitate. Hydrothermal synthesis involves the reaction between gallium nitrate and sodium hydroxide in a closed vessel under high pressure and temperature, resulting in the formation of gallium trihydroxide crystals. The sol-gel method involves the hydrolysis and condensation of gallium alkoxides in the presence of water and a catalyst, resulting in the formation of a gel that can be dried and calcined to obtain gallium trihydroxide.

properties

CAS RN |

12023-99-3 |

|---|---|

Product Name |

Gallium trihydroxide |

Molecular Formula |

Ga(OH)3 GaH3O3 |

Molecular Weight |

120.75 g/mol |

IUPAC Name |

gallium;trihydroxide |

InChI |

InChI=1S/Ga.3H2O/h;3*1H2/q+3;;;/p-3 |

InChI Key |

DNUARHPNFXVKEI-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga+3] |

Other CAS RN |

12023-99-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)